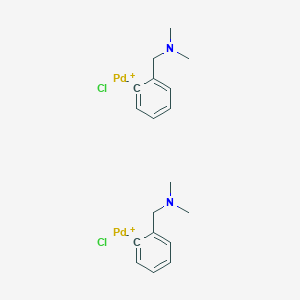
Cloruro de paladio(1+); N,N-dimetil-1-fenilmetanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in various fields.
Aplicaciones Científicas De Investigación
Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine has numerous scientific research applications, including:
Chemistry: The compound is used in various chemical synthesis processes and catalytic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: The compound is used in industrial processes, particularly in the production of fine chemicals and materials.
Mecanismo De Acción
Target of Action
Mode of Action
The mode of action involves a combination of experimental and computational studies for the synthesis of N-benzyl-N-methyl-1-phenylmethanamine via three-component coupling of benzylamine, benzaldehyde, and CO2 under light irradiation . The reaction mechanism involves the formation of imine and two reaction intermediates (I & II) through the coupling reaction of CO2 with benzaldehyde and benzylamine in the presence of an excess amount of phenyl saline .
Result of Action
The result of the action of chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine is the efficient synthesis of N-benzyl-N-methyl-1-phenylmethanamine . This synthesis is achieved via a three-component coupling reaction under mild conditions .
Action Environment
The action of chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine is influenced by environmental factors such as light irradiation and ambient temperature . The reaction takes place under light irradiation using a 20 W LED light (λ = 415 nm) for 24 hours at ambient temperature (25°C) and 1 atmospheric pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium typically involves the coupling of benzylamine, benzaldehyde, and carbon dioxide under light irradiation. This process is promoted by 1-butyl-3-methylimidazolium chloride under atmospheric pressure . The reaction mechanism involves the formation of imine and two reaction intermediates through the coupling reaction of carbon dioxide with benzaldehyde and benzylamine in the presence of phenyl saline .
Industrial Production Methods
While specific industrial production methods for DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium are not widely documented, the synthesis process described above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, altering the oxidation state of the palladium center.
Substitution: Substitution reactions involving the replacement of ligands or functional groups are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different palladium complexes, while substitution reactions can produce a variety of substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium include:
- Chloropalladium(1+);N,N-dimethyl-1-(3H-naphthalen-3-id-2-yl)methanamine
- Chloropalladium(1+);(1S)-N,N-dimethyl-1-phenylethanamine
Uniqueness
Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine is unique due to its specific chemical structure and the presence of the palladium center, which imparts distinct chemical and physical properties. These properties make it particularly valuable in various scientific and industrial applications, setting it apart from similar compounds.
Propiedades
Número CAS |
18987-59-2 |
|---|---|
Fórmula molecular |
C18H24Cl2N2Pd2 |
Peso molecular |
552.1 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-phenylmethanamine;palladium(2+);dichloride |
InChI |
InChI=1S/2C9H12N.2ClH.2Pd/c2*1-10(2)8-9-6-4-3-5-7-9;;;;/h2*3-6H,8H2,1-2H3;2*1H;;/q2*-1;;;2*+2/p-2 |
Clave InChI |
RYOPVFUGUFDYKP-UHFFFAOYSA-L |
SMILES |
CN(C)CC1=CC=CC=[C-]1.CN(C)CC1=CC=CC=[C-]1.Cl[Pd+].Cl[Pd+] |
SMILES canónico |
CN(C)CC1=CC=CC=[C-]1.CN(C)CC1=CC=CC=[C-]1.[Cl-].[Cl-].[Pd+2].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















